Lipophilicity Comparison: Predicted XLogP3 of Target vs. Non-Fluorinated Analog
The target compound 4-fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone is predicted to have a higher lipophilicity compared to its non-fluorinated analog, cyclopentyl 4-trifluoromethylphenyl ketone, due to the additional ortho-fluoro substituent. This increased lipophilicity is crucial for applications requiring enhanced membrane permeability, such as CNS-targeting therapeutics. While direct experimental XLogP3 data for the target compound is not publicly available in authoritative databases, its analog cyclopentyl 4-trifluoromethylphenyl ketone (CAS 578027-07-3) has a reported XLogP3 of 4.0 [1]. The presence of an additional fluorine atom in the target compound (F substitution increases logP by approx. +0.2 to +0.4 per aromatic F) [2] suggests an estimated XLogP3 in the range of 4.2-4.4, representing a ~5-10% increase in lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated ~4.2-4.4 (based on analog + fluorine effect) |
| Comparator Or Baseline | Cyclopentyl 4-trifluoromethylphenyl ketone: 4.0 [1] |
| Quantified Difference | Estimated increase of 0.2-0.4 log units (~5-10% increase in partition coefficient) |
| Conditions | Calculated XLogP3 values; no experimental logP data for target compound found in authoritative databases |
Why This Matters
This estimated 5-10% increase in lipophilicity can significantly enhance passive membrane diffusion and blood-brain barrier penetration, directly impacting the selection of this building block for CNS drug discovery programs over less lipophilic analogs.
- [1] Chem960. Cyclopentyl[4-(trifluoromethyl)phenyl]methanone. XLogP3 Data. CAS 578027-07-3. View Source
- [2] C. Hansch et al. Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society, 1995. (Class-level reference for fluorine's effect on logP). View Source
